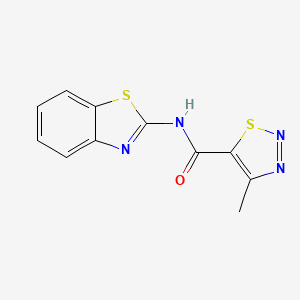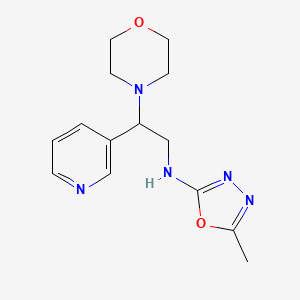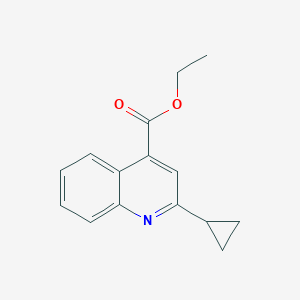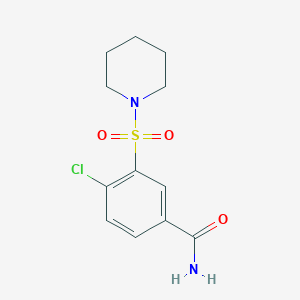
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4,5-dimethyl-N4-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine is a compound that is part of the larger family of pyrimidine derivatives. These molecules are notable for their presence in various natural products and pharmaceutical agents, reflecting a broad spectrum of pharmacological activities. Pyrimidine derivatives are recognized for their roles in anti-inflammatory, analgesic, antifungal, antibacterial, parasiticidal, and antiviral agents. Furthermore, they find utility as prodrugs of pharmacologically active di- and polyamines and are employed in organic synthesis as protective groups due to their facile cleavage under mild acidic conditions. In addition, these compounds form polydentate nitrogen donor complexes, coordinating transition metal ions in mono-, di-, or poly-coordination modes, showcasing their versatility in chemical reactions and properties (Abu-Obaid et al., 2014).
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where specific substituents are introduced to achieve desired chemical properties. For instance, a notable synthesis approach involves the one-pot condensation of diamines with pyrimidinone derivatives, utilizing solvents like dichloromethane at room temperature. This method highlights the strategic manipulation of molecular structures to obtain compounds with specific functions and attributes (Abu-Obaid et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical reactivity and physical properties. The presence of the hexahydropyrimidine unit in these molecules contributes to their bioactivity. Structural analyses often involve a combination of elemental analysis, UV-visible, 1H-NMR, 13C-NMR, IR, and mass spectral data to assign the correct structure to the synthesized compounds (Abu-Obaid et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, primarily due to their ability to act as prodrugs, form complexes with metal ions, and undergo facile cleavage under specific conditions. Their chemical properties are tailored for diverse pharmacological activities, highlighting their significance in medicinal chemistry (Abu-Obaid et al., 2014).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in pharmaceutical formulations and material science. For example, the solubility of these compounds in polar solvents can affect their bioavailability and therapeutic effectiveness (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids and bases, potential for forming complexes, and behavior under various chemical conditions, dictate the utility of pyrimidine derivatives in different chemical and pharmaceutical applications. Their ability to form stable complexes with metal ions makes them valuable in coordination chemistry and catalysis (Wang et al., 2015).
特性
IUPAC Name |
4-N,5-dimethyl-4-N-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5/c1-11-10-16-14(15)17-13(11)18(3)9-6-12(2)19-7-4-5-8-19/h10,12H,4-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWLUILMXZQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)CCC(C)N2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~,5-dimethyl-N~4~-(3-pyrrolidin-1-ylbutyl)pyrimidine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-methyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]phenoxy}acetamide](/img/structure/B5623700.png)
![2-cyclopropyl-9-(4-phenoxybutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623705.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5623715.png)
![3-(3-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5623719.png)
![3-methoxy-1-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B5623736.png)
![1-{4-[4-(2-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5623740.png)

![5-(cyclopentylcarbonyl)-2-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5623749.png)
![(3R*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5623750.png)
![2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5623762.png)
